

# Application Notes and Protocols for Measuring Infarct Volume Following Licostinel Administration

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Licostinel** (ACEA 1021) is a potent and selective competitive antagonist of the glycine coagonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] During an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, triggering a cascade of excitotoxic events that result in neuronal death and the formation of an infarct core. By blocking the glycine site, **Licostinel** modulates NMDA receptor activity, thereby mitigating the downstream effects of excitotoxicity and offering a potential neuroprotective strategy in the acute phase of ischemic stroke.[2]

These application notes provide detailed protocols for measuring the neuroprotective efficacy of **Licostinel** by quantifying infarct volume in preclinical models of stroke. The methodologies described herein are essential for researchers and drug development professionals seeking to evaluate the therapeutic potential of **Licostinel** and other neuroprotective agents.

## Data Presentation: Efficacy of Licostinel in Preclinical Stroke Models

The following tables summarize the quantitative data on the reduction of infarct volume following **Licostinel** administration in various preclinical models of middle cerebral artery



## occlusion (MCAO).

Animal Model	Ischemia Type	Licostinel Dosing Regimen	Infarct Volume Reduction (%)	Reference
Wistar Rat	Transient MCAO (2h) + 24h Reperfusion	10 mg/kg IV bolus (15 min post-MCAO) followed by 7 mg/kg/h infusion for 6h	32%	[3]
Sprague-Dawley Rat	Transient MCAO (2h) + 24h Reperfusion	10 mg/kg IV bolus (15 min post-MCAO) followed by 7 mg/kg/h infusion for 6h	39%	[3]
Fisher 344 Rat	Permanent MCAO	10 mg/kg IV bolus (15 min post-MCAO) followed by 7 mg/kg/h infusion for 6h	68%	[3]
Fisher 344 Rat	Permanent MCAO	Same as above, with administration delayed for 2h	68%	
Mouse	Permanent MCAO	5 mg/kg IV (5 min post-MCAO) followed by 30 mg/kg SC at 1h and 4h post- MCAO	42%	_

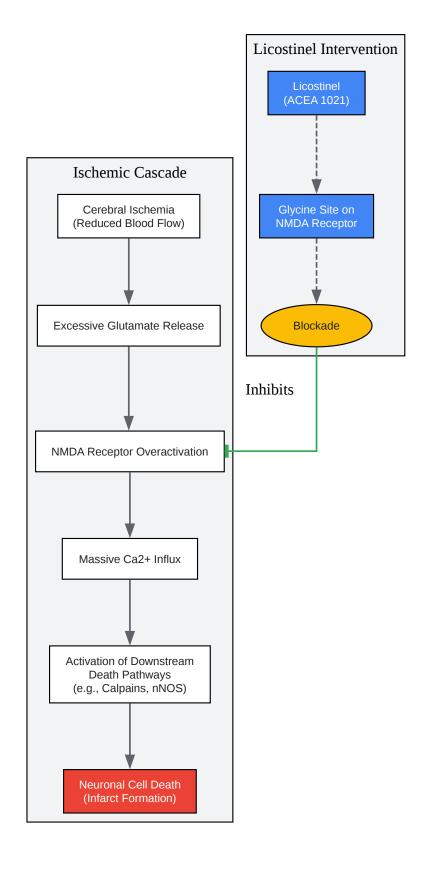


Table 1: Summary of Licostinel's Efficacy on Infarct Volume Reduction.

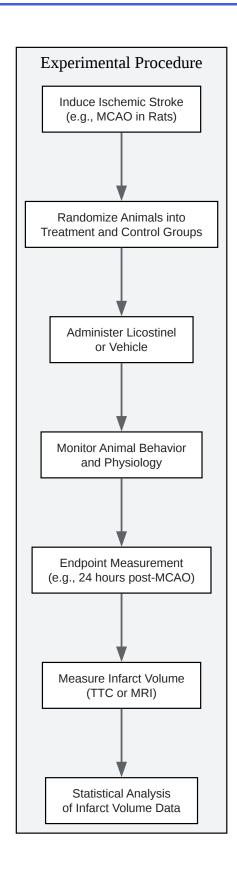
## **Signaling Pathway**

The following diagram illustrates the excitotoxicity cascade in ischemic stroke and the site of action for **Licostinel**.









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## References

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